Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- is a chemical compound known for its unique structure and properties. It is part of the amide family, which are compounds containing the functional group -C(=O)NH2. This compound is particularly notable for its trifluoromethyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- typically involves the reaction of 3-(m-(trifluoromethyl)benzoyl)propionic acid with dimethylamine. The process can be summarized as follows:
Formation of Mixed Anhydride: The 3-(m-(trifluoromethyl)benzoyl)propionic acid is reacted with an alkyl chloroformate or pivaloyl chloride in the presence of an organic base to form a mixed anhydride.
Amidation: The mixed anhydride is then reacted with dimethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with the gamma-aminobutyric acid (GABA) receptor complex .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylpropanamide
- N,N-Dimethylbenzamide
- N,N-Dimethylacetamide
Uniqueness
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
CAS No. |
93040-69-8 |
---|---|
Molecular Formula |
C13H14F3NO2 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
N,N-dimethyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(19)7-6-11(18)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
KAHHHNFAHOXGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.